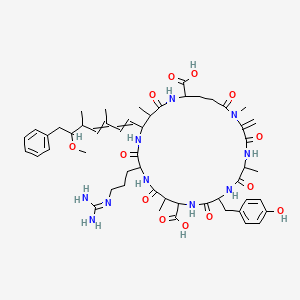

Microcystin-YR

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

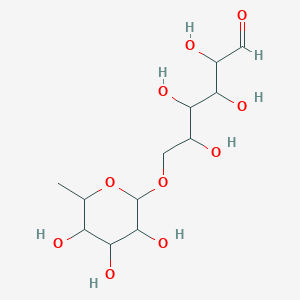

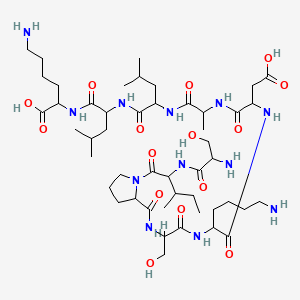

Microcystin-YR is a type of microcystin, which are cyclic heptapeptide toxins produced by cyanobacteria, commonly known as blue-green algae. These toxins are known for their potent hepatotoxic effects and are a significant concern in water bodies experiencing harmful algal blooms. This compound is characterized by the presence of the amino acids tyrosine (Y) and arginine ® in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

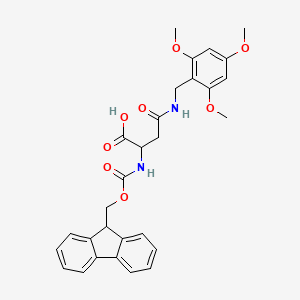

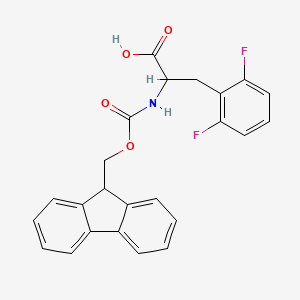

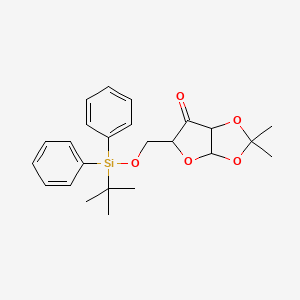

The synthesis of microcystin-YR involves complex organic synthesis techniques due to its cyclic peptide structure. The process typically includes the formation of peptide bonds between the amino acids and the cyclization of the linear peptide chain. The reaction conditions often require the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be isolated from cyanobacterial cultures grown under controlled conditions. The extraction process involves cell lysis, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and identification of the compound .

Chemical Reactions Analysis

Types of Reactions

Microcystin-YR undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidative products.

Reduction: Reduction reactions can alter the functional groups within the molecule.

Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs of this compound .

Scientific Research Applications

Microcystin-YR has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and cyclic peptide structures.

Biology: Studied for its effects on cellular processes and its role in cyanobacterial blooms.

Medicine: Investigated for its hepatotoxic effects and potential use in cancer research due to its ability to inhibit protein phosphatases.

Industry: Used in water quality monitoring and environmental studies to assess the presence and impact of cyanobacterial toxins

Mechanism of Action

Microcystin-YR exerts its toxic effects primarily by inhibiting serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This inhibition leads to the disruption of cellular signaling pathways, resulting in cytoskeletal damage, oxidative stress, and apoptosis. The molecular targets include the active sites of PP1 and PP2A, where this compound binds and prevents their normal function .

Comparison with Similar Compounds

Microcystin-YR is one of many microcystin variants, including microcystin-LR, microcystin-RR, and microcystin-LA. Each variant differs in the specific amino acids present in their structure. For example:

Microcystin-LR: Contains leucine (L) and arginine ®.

Microcystin-RR: Contains two arginine ® residues.

Microcystin-LA: Contains leucine (L) and alanine (A).

This compound is unique due to the presence of tyrosine (Y), which influences its toxicity and interaction with protein phosphatases .

Properties

IUPAC Name |

15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-(6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHASZQTEFAUJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H72N10O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1045.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)

![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)